N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

CAS No.: 1384430-00-5

Cat. No.: VC3018941

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-00-5 |

|---|---|

| Molecular Formula | C9H19ClN2O2 |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | N,N-dimethyl-2-piperidin-4-yloxyacetamide;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H |

| Standard InChI Key | KODUVRNWQISPQT-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)COC1CCNCC1.Cl |

| Canonical SMILES | CN(C)C(=O)COC1CCNCC1.Cl |

Introduction

Chemical Structure and Properties

Structural Features

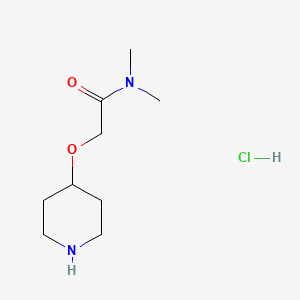

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride possesses a distinctive molecular architecture characterized by a central piperidine heterocycle with an ether-linked dimethylacetamide group. The compound's structure includes a six-membered piperidine ring with a nitrogen atom, an oxygen atom at the 4-position of the piperidine ring forming an ether linkage, and a dimethylacetamide group attached to the ether oxygen. The nitrogen of the piperidine forms a hydrochloride salt, enhancing its water solubility and stability compared to the free base.

Chemical Identifiers and Physical Properties

The compound is characterized by a range of chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. Table 1 summarizes the key chemical identifiers and physical properties of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 1384430-00-5 |

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | N,N-dimethyl-2-piperidin-4-yloxyacetamide;hydrochloride |

| SMILES Notation | CN(C)C(=O)COC1CCNCC1.Cl |

| InChI | InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)7-13-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H |

| InChIKey | KODUVRNWQISPQT-UHFFFAOYSA-N |

| PubChem Compound ID | 73994911 |

The hydrochloride salt form significantly affects the compound's physicochemical properties, particularly its solubility and stability. The salt form typically increases water solubility compared to the free base, making it more suitable for aqueous formulations and biological testing. The compound's structure suggests potential for hydrogen bonding through the amide carbonyl and the protonated piperidine nitrogen, which would influence its interactions with biological targets and solvents.

Synthesis Methods

General Synthetic Approach

The synthesis of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride typically follows a two-stage process: first, the preparation of the free base N,N-dimethyl-2-(piperidin-4-yloxy)acetamide, followed by conversion to the hydrochloride salt. This approach allows for efficient preparation of the target compound with high purity and yield.

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt involves the following general procedure:

-

Dissolution of the free base in an appropriate organic solvent (typically diethyl ether or ethanol)

-

Treatment with hydrogen chloride (as gas or in solution)

-

Precipitation of the hydrochloride salt

-

Isolation by filtration and washing

-

Purification by recrystallization from an appropriate solvent system

This synthetic route ensures high purity and yield, making it suitable for pharmaceutical applications. The resulting hydrochloride salt has enhanced stability and improved water solubility compared to the free base.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule, while mass spectrometry confirms its molecular weight and fragmentation pattern.

Mass Spectrometry

Mass spectrometric analysis of the free base provides critical information about the compound's molecular weight and fragmentation pattern. Table 2 presents predicted m/z values for various adducts of the free base along with their corresponding collision cross sections (CCS) .

Table 2: Mass Spectrometry Data for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.14411 | 143.4 |

| [M+Na]⁺ | 209.12605 | 151.4 |

| [M+NH₄]⁺ | 204.17065 | 150.4 |

| [M+K]⁺ | 225.09999 | 147.1 |

| [M-H]⁻ | 185.12955 | 143.8 |

| [M+Na-2H]⁻ | 207.11150 | 146.8 |

| [M]⁺ | 186.13628 | 144.2 |

| [M]⁻ | 186.13738 | 144.2 |

These values are particularly useful for liquid chromatography-mass spectrometry (LC-MS) applications and for confirming the identity of the compound in complex mixtures .

Additional Analytical Methods

Complete analytical characterization of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride would typically incorporate the following methods:

-

Infrared (IR) spectroscopy: Particularly useful for identifying the amide carbonyl stretching vibration (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations

-

Elemental analysis: To confirm the elemental composition and purity

-

X-ray crystallography: For definitive determination of the solid-state structure

-

High-performance liquid chromatography (HPLC): For purity assessment

-

Melting point determination: As a simple purity indicator

Applications in Research and Development

Pharmaceutical Applications

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride has potential applications in pharmaceutical research and development due to its unique structural features. The piperidine ring is a common scaffold in many bioactive compounds, including those targeting central nervous system disorders, pain management, and antimicrobial applications.

The compound's structure allows for further modifications, making it a valuable building block in medicinal chemistry. The dimethylacetamide group can serve as a hydrogen bond acceptor in drug-receptor interactions, while the piperidine nitrogen provides a site for additional functionalization or salt formation.

Neurological Disorder Research

Compounds structurally related to N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride have been investigated for their potential in treating neurological disorders. The piperidine moiety is found in various drugs targeting neurological conditions, suggesting that this compound may serve as a valuable intermediate in the development of new therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Chemical Synthesis Applications

As a synthetic intermediate, N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride can be used in the preparation of more complex molecules through various chemical transformations:

-

N-alkylation or N-acylation of the piperidine nitrogen

-

Modification of the dimethylamino group

-

Amide bond transformations

-

Construction of more complex heterocyclic systems

These modifications can lead to the development of new compounds with enhanced or targeted biological activities.

Comparison with Related Compounds

Comparison with Free Base Form

The hydrochloride salt differs from the free base (N,N-dimethyl-2-(piperidin-4-yloxy)acetamide) in several important aspects, as outlined in Table 3.

Table 3: Comparison of Hydrochloride Salt and Free Base Forms

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 880361-97-7 | 1384430-00-5 |

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 186.25 g/mol | 222.71 g/mol |

| Physical State | Colorless oil | Typically crystalline solid |

| Water Solubility | Limited | Enhanced |

| Stability | Less stable | More stable for storage |

| Bioavailability | Variable | Generally improved |

The hydrochloride salt form offers several advantages for pharmaceutical applications, including improved water solubility, enhanced stability, and potentially better bioavailability.

Structural Analogues

A closely related compound is N,N-dimethyl-2-(piperidin-4-yl)acetamide (CAS: 138304-77-5), which differs from our target compound in having a direct carbon-carbon bond between the piperidine ring and the acetamide group, rather than an ether linkage . This structural difference affects the compound's conformational flexibility, lipophilicity, and potential binding interactions with biological targets.

Table 4: Comparison with Structural Analogue

| Property | N,N-dimethyl-2-(piperidin-4-yloxy)acetamide HCl | N,N-dimethyl-2-(piperidin-4-yl)acetamide |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O₂ | C₉H₁₈N₂O |

| Molecular Weight | 222.71 g/mol | 170.25 g/mol |

| Key Structural Feature | Contains ether linkage (C-O-C) | Direct C-C bond |

| CAS Number | 1384430-00-5 | 138304-77-5 |

| Conformational Flexibility | Higher due to ether linkage | More restricted |

| Hydrogen Bond Acceptors | More (ether oxygen + amide) | Fewer (amide only) |

These structural differences would likely result in different pharmacokinetic properties, binding affinities, and biological activities, highlighting the importance of precise structural control in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume